molecular formula C18H18N4O3 B15105276 N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B15105276
M. Wt: 338.4 g/mol
InChI Key: CPJRSUUASCPOSN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a bicyclic [1,2]oxazolo[5,4-b]pyridine core. The compound is distinguished by a methyl group at position 3, an isopropyl (propan-2-yl) group at position 6, and a carboxamide moiety at position 4 linked to a 4-carbamoylphenyl substituent. These groups are strategically positioned to influence solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-9(2)14-8-13(15-10(3)22-25-18(15)21-14)17(24)20-12-6-4-11(5-7-12)16(19)23/h4-9H,1-3H3,(H2,19,23)(H,20,24)

InChI Key

CPJRSUUASCPOSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a pyridine derivative with an oxazole precursor. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name R<sup>3</sup> R<sup>6</sup> R<sup>4</sup> Substituent Molecular Weight (g/mol) Purity Key Features
Target Compound Methyl Propan-2-yl N-(4-carbamoylphenyl)carboxamide ~366.40* Not reported Polar carbamoyl group enhances H-bonding; isopropyl improves lipophilicity
N-[(2-methoxyphenyl)methyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Methyl Propan-2-yl N-(2-methoxyphenylmethyl)carboxamide 339.39 95% Methoxy group increases electron density; lower polarity vs. target
3-methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl Pyridin-3-yl Carboxylic acid 295.28 95% Acidic group reduces membrane permeability; pyridine adds basicity
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Methyl 2-Furyl N-(4-fluoro-2-methylphenyl)carboxamide ~357.37* Not reported Fluorine enhances metabolic stability; furyl may reduce solubility
3-phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Phenyl Propan-2-yl Carboxylic acid 295.34 95% Phenyl increases steric bulk; carboxylic acid lowers oral bioavailability

*Estimated based on structural similarity.

Key Observations:

Position 3 :

  • Methyl (target) vs. phenyl : Methyl minimizes steric hindrance, favoring target binding, whereas phenyl may enhance π-π interactions but reduce solubility.

Position 6: Propan-2-yl (target) vs.

Position 4 :

  • Carboxamide (target) vs. carboxylic acid : Carboxamides generally exhibit better metabolic stability and oral absorption than carboxylic acids due to reduced susceptibility to glucuronidation .
  • The 4-carbamoylphenyl group in the target provides dual hydrogen-bonding sites (amide and carbamoyl), which may strengthen target interactions compared to simpler aryl groups (e.g., 2-methoxyphenylmethyl in ).

Physicochemical Properties

  • Molecular Weight : The target (~366 g/mol) falls within the acceptable range for drug-like molecules (≤500 g/mol), comparable to analogs in Table 1.

Biological Activity

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety. Its IUPAC name indicates the presence of a carbamoyl group and an isopropyl substituent, which may influence its biological activity. Understanding the structure is crucial for exploring its interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives in this class have been studied for their ability to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : These compounds may interact with specific signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Cell Proliferation Inhibition : Compounds with structural similarities showed significant inhibition of cell proliferation in various cancer cell lines such as HeLa and MDA-MB-468. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against specific kinases like CDK2 and CDK9, indicating strong antiproliferative effects .

Cholinesterase Inhibition

Research has also explored the inhibition of cholinesterase enzymes:

  • Butyrylcholinesterase (BChE) Inhibition : Similar compounds have been shown to affect BChE activity, which is crucial in neuropharmacology . This inhibition can lead to increased acetylcholine levels, potentially impacting neurological diseases.

Study 1: Antiproliferative Activity

In a controlled study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.36CDK2 Inhibition
Compound BMDA-MB-4681.8CDK9 Inhibition

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds on cholinesterase activity:

CompoundEnzyme% Inhibition at 10 µM
Compound CBChE75%
Compound DAChE60%

These findings suggest that the compound may have implications for treating conditions like Alzheimer's disease by modulating cholinergic signaling.

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